molecular formula C22H21N3O4S B2932598 N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide CAS No. 2034593-62-7

N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide

Cat. No.: B2932598
CAS No.: 2034593-62-7
M. Wt: 423.49
InChI Key: CWGAMDYMDJTMKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide is a complex organic compound that features a pyrrolidine ring, a thiophene-furan moiety, and an ethanediamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide typically involves multiple steps, including the formation of the pyrrolidine ring, the thiophene-furan moiety, and the final coupling to form the ethanediamide linkage. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(5-thiophen-2-ylfuran-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-14-6-7-15(12-17(14)25-10-2-5-20(25)26)24-22(28)21(27)23-13-16-8-9-18(29-16)19-4-3-11-30-19/h3-4,6-9,11-12H,2,5,10,13H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGAMDYMDJTMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CS3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.